molecular formula C11H11FN2OS B2850846 4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine CAS No. 862977-13-7

4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine

Cat. No.: B2850846
CAS No.: 862977-13-7
M. Wt: 238.28
InChI Key: FCTSGZPILMIUTP-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine is a heterocyclic compound that features a thiazole ring fused with a benzene ring and a morpholine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine typically involves the reaction of 4-fluorobenzo[d]thiazole with morpholine. One common method includes the use of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction conditions often involve heating the mixture to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens or nitro compounds can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the thiazole ring, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromobenzo[d]thiazol-2-yl)morpholine
  • 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

Uniqueness

4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its bromine-containing analogs .

Properties

IUPAC Name

4-(4-fluoro-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTSGZPILMIUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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